molecular formula C12H17NO B1679366 N,N-Diethyl-p-toluamide CAS No. 2728-05-4

N,N-Diethyl-p-toluamide

Cat. No.: B1679366
CAS No.: 2728-05-4
M. Wt: 191.27 g/mol
InChI Key: PUZORFQMRDHKBT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N-Diethyl-p-toluamide, also known as DEET, is a common active ingredient in many insect repellent products . It is widely used to repel biting pests such as mosquitoes and ticks .

Mode of Action

Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. The most longstanding mechanism proposes that the deet chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath . Recent studies suggest that DEET is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity .

Biochemical Pathways

DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . Although several P450 isoenzymes have elicited activity in DEET metabolism, it appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism .

Result of Action

The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . Symptoms resulting from exposure to this compound include disorientation, staggering gait, slurred speech, crying out, episodes consisting of stiffening into a sitting position, extending of extremities, flexing of the fingers and dorsiflexing the toes . It may also cause jaundice, aplastic anemia, bleeding, convulsive seizure or death .

Action Environment

DEET enters the environment through several pathways: directly into air during spray application; to surface water from overspray and indirectly via wastewater treatment plant (WTTP) discharges (as a result of washing of skin and laundering of clothing); or to soil via overspray and application of treated sewage as an amendment . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of DEET .

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-p-toluamide interacts with various enzymes and proteins. It is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide .

Cellular Effects

This compound has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations . This suggests that the compound has a significant effect on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to inhibit cholinesterase activity, which suggests that it may interact with this enzyme at the molecular level . It may also exert its effects through binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide . This suggests that the compound interacts with these enzymes and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its lipophilic nature and its wide use in topical applications, it is likely that the compound can penetrate cell membranes and distribute within various tissues .

Subcellular Localization

Given its lipophilic nature and its wide use in topical applications, it is likely that the compound can penetrate cell membranes and localize within various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-p-toluamide is typically synthesized through the reaction of p-toluic acid with diethylamine. The process involves the formation of an intermediate acyl chloride, which then reacts with diethylamine to form the final product . The reaction conditions often include the use of thionyl chloride to convert p-toluic acid to p-toluoyl chloride, followed by the addition of diethylamine in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid produced .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction is typically carried out in an inert solvent such as toluene or diethyl ether to control the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-p-toluamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: N,N-diethyl-p-hydroxymethylbenzamide

    Reduction: N,N-diethyl-p-toluidine

    Substitution: Various substituted derivatives depending on the electrophile used

Properties

IUPAC Name

N,N-diethyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZORFQMRDHKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876903
Record name BENZAMIDE, N,N-DIETHYL-4-METHYL-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2728-05-4
Record name N,N-Diethyl-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2728-05-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-p-toluamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-p-toluamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5686
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Record name BENZAMIDE, N,N-DIETHYL-4-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYL-P-TOLUAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BWY8K43U
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Synthesis routes and methods

Procedure details

Dimethyl amine (13.00 g, 177.87 mmol, 18.40 mL) and pyridine (38.37 g, 485.10 mmol, 39.23 mL) were dissolved in 500 mL of anhydrous DCM under argon and cooled to 0° C. p-Tolyl chloride (25.00 g, 161.70 mmol), dissolved in 75 mL of anhydrous DCM, was added to the solution slowly. On completion of addition the solution was slowly warmed to room temp and stirred for 12 h. The reaction mixture was poured into 1N HCl and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (4:1 hexane/ethyl acetate) Yield 25.36 g.
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
39.23 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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